![molecular formula C7H7NO B055237 2,3-Dihydrofuro[2,3-c]pyridine CAS No. 117103-45-4](/img/structure/B55237.png)

2,3-Dihydrofuro[2,3-c]pyridine

Overview

Description

Synthesis Analysis

The synthesis of 2,3-Dihydrofuro[2,3-c]pyridine and its derivatives has been explored through various methods. A notable approach includes the novel three-component synthesis from readily accessible starting materials, providing these compounds in good to excellent yield. This process highlights the efficiency of creating the fused ring system in a one-pot reaction, demonstrating the compound's accessibility for further studies and applications (Fayol & Zhu, 2004).

Scientific Research Applications

Synthesis of Furo[2,3-b]pyridines and Dihydropyrano[2,3-b]pyridines :

- Facile intramolecular Diels-Alder reactions of 1,2,4-triazines yield 2,3-dihydrofuro[2,3-b]pyridines and dihydropyrano[2,3-b]pyridines. Dehydrogenation of these compounds can produce furo[2,3-b]pyridines (Taylor & Macor, 1986).

Microwave-Activated Synthesis :

- Polysubstituted versions of 2,3-dihydrofuro[2,3-b]pyridines are synthesized using the inverse electron Diels–Alder reaction, with microwave activation proving efficient for shorter reaction times (Hajbi et al., 2007).

General Synthetic Approach :

- An efficient strategy for synthesizing functionalized 2,3-dihydrofuro[2,3-b]pyridines involves the intramolecular inverse-electron-demand Diels-Alder reaction followed by various cross-coupling reactions (Hajbi et al., 2008).

Chemical Modification :

- Studies on nitration, chlorination, acetoxylation, and cyanation of 2,3-dihydrofuro[2,3-c]pyridine N-oxides provide insights into their chemical modification potential (Shiotani et al., 1997).

Electrophilic Substitution Studies :

- Research on electrophilic substitution reactions, such as nitrations and brominations of furo[3,2-c] pyridine, highlights the chemical reactivity of these compounds (McFarland et al., 1975).

Diastereoselective Synthesis :

- Efficient procedures for preparing fused 2,3-dihydrofuran derivatives, demonstrating diastereoselective synthesis, have been developed (Wang et al., 2009).

Multicomponent Reaction Synthesis :

- A novel three-component synthesis method for tetrahydrofuro[2,3-c]pyridines from aminopentynoates, aldehydes, and alpha-isocyanoacetamide has been described (Fayol & Zhu, 2004).

New Synthesis Approach :

- Innovative methods involving sodium borohydride have been employed for the diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles (Belikov et al., 2018).

Functionalized 2,3-Dihydrofuro[3,2-b]pyridines Synthesis :

- Efficient and rapid one-pot synthesis of functionalized 2,3-dihydrofuro[3,2-b]pyridines from o-nitropicolines and aromatic aldehydes has been demonstrated (Kuethe, 2019).

Synthesis with Pyridinium Ylides :

- A novel methodology for synthesizing 2,3-dihydrofurans using enones and pyridinium salts has been developed, demonstrating a stereoselective approach (Chuang & Tsai, 2006).

Mechanism of Action

Target of Action

Similar compounds, such as 2,3-dihydrofuro[2,3-b]pyridine derivatives, have been found to interact with nicotinic receptors . They are part of the naturally occurring nicotinic receptor agonist phantasmidine, as well as synthetic agonists of nicotinic receptors . Nicotinic receptors play a crucial role in the nervous system, mediating the effects of acetylcholine, a neurotransmitter.

Pharmacokinetics

A related compound, functionalized 2,3-dihydrofuro[3,2-c]coumarins, has been found to bind human serum albumin (hsa), the most abundant serum protein, in the low micromolar ranges . This suggests a suitable absorption, distribution, metabolism, and elimination profile for these types of compounds .

Safety and Hazards

Future Directions

The development of new methods for the synthesis of 2,3-Dihydrofuro[2,3-c]pyridine derivatives is important due to their potential therapeutic usage . The application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions are some of the future directions in this field .

properties

IUPAC Name |

2,3-dihydrofuro[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-3-8-5-7-6(1)2-4-9-7/h1,3,5H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPUQTKHWNOJSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

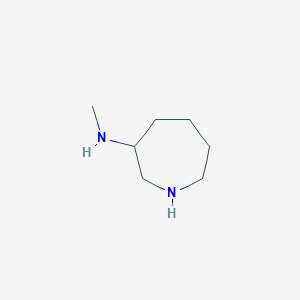

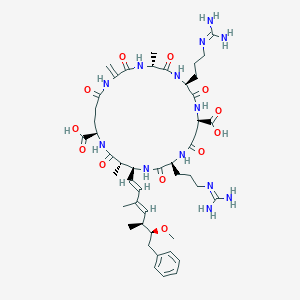

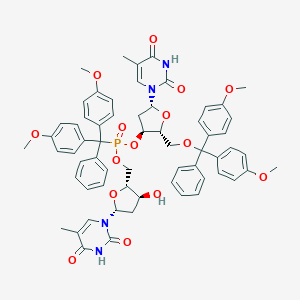

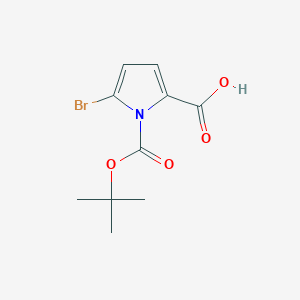

Feasible Synthetic Routes

Q & A

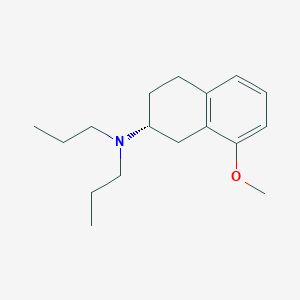

Q1: What makes N-substituted 3-aminomethyl-2,3-dihydrofuro[2,3-c]pyridines interesting for pharmaceutical research?

A1: Research indicates that N-substituted 3-aminomethyl-2,3-dihydrofuro[2,3-c]pyridines demonstrate potent activity as serotonergic ligands []. This suggests their potential as therapeutic agents targeting the serotonergic system, which plays a crucial role in various physiological processes including mood, sleep, and appetite.

Q2: How are 4-propenyl-α4-norpyridoxols synthesized, and what is their relation to 2,3-dihydrofuro[2,3-c]pyridine?

A2: 4-Propenyl-α4-norpyridoxols can be synthesized through a series of reactions, including a Claisen rearrangement of 3-O-allyl-α4-norpyridoxol derivatives []. This rearrangement leads to both ortho- and para-Claisen products. Notably, the ortho-Claisen rearrangement products can be further transformed into 2,3-dihydrofuro(2,3-c)pyridine derivatives [].

Q3: Were the synthesized 4-propenyl-α4-norpyridoxols found to have any notable biological activity?

A3: While the synthesis and transformation of these compounds are significant, the 4-propenyl-α4-norpyridoxols did not exhibit significant anticoccidial activity []. This highlights the importance of exploring structure-activity relationships within this class of compounds to identify derivatives with desired biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pentafluorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B55163.png)

![[(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate](/img/structure/B55170.png)

![3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B55173.png)

![5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B55178.png)